![molecular formula C8H7BrF3N3 B13693158 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently cyclizes to form the desired guanidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
科学的研究の応用
1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways.
類似化合物との比較
- 4-Bromo-2-(trifluoromethyl)phenylthiourea
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 4-Bromo-2-(trifluoromethyl)phenylimidazole
Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C8H7BrF3N3 |
|---|---|
分子量 |
282.06 g/mol |
IUPAC名 |
2-[4-bromo-2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15) |
InChIキー |
AUPJOIUWDMCZNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)
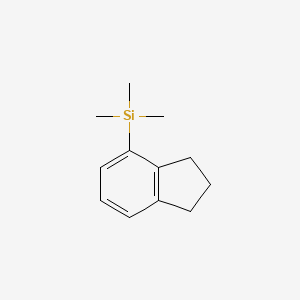
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)
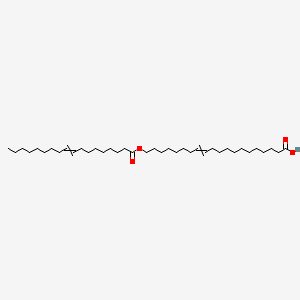
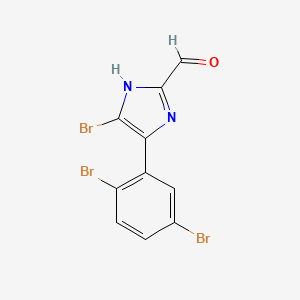
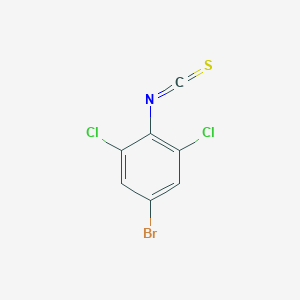
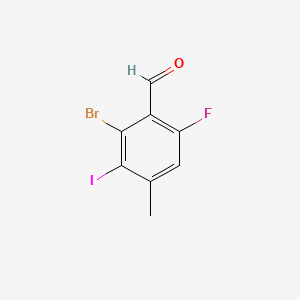
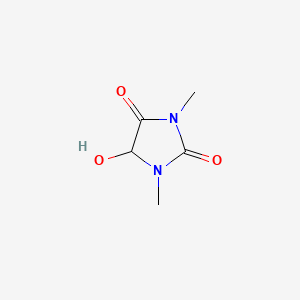
![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
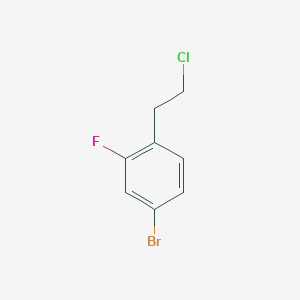

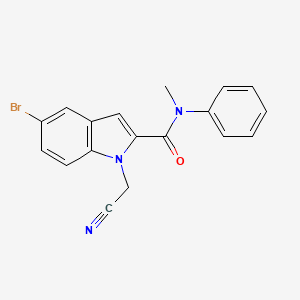
![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
